molecular formula C22H21N3O4 B2397837 N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900009-95-2

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2397837
CAS RN: 900009-95-2
M. Wt: 391.427
InChI Key: SYOKOSFLXUXLTJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Novel synthesis routes for derivatives of 6-oxo-1,6-dihydropyridine-3-carboxamide have been explored, focusing on methods that enhance the yield and purity of these compounds. For instance, a two-step synthesis of a similarly substituted 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide using succinyl cyanide has been reported, with identification and characterization done through spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).

Biological and Medicinal Chemistry

  • Antimicrobial and Antifungal Properties : Derivatives of 6-oxo-pyridine-3-carboxamide have shown significant antibacterial and antifungal activities. For example, specific derivatives displayed broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin, and equipotent to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Chemical Transformations

  • Ring Opening in Carbapenem-derived Esters : Research has shown that ethylamine and ethanolamine can react with certain 4-nitrobenzyl carbapenem-derived esters, leading to the opening of the β-lactam ring. This results in the formation of pyrrolidine derivatives, indicating potential pathways for chemical transformations in this class of compounds (Valiullina et al., 2020).

Novel Compound Synthesis

  • Isothiazolopyridines, Pyridothiazines Synthesis : Isothiazolopyridines and pyridothiazines, synthesized from derivatives of 6-oxo-1,6-dihydropyridine-3-carboxamide, are compounds with valuable biological activities. Their synthesis using both conventional and modern microwave techniques has been reported, highlighting the versatility of these derivatives in creating pharmacologically relevant structures (Youssef et al., 2012).

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15(2)17-6-9-19(10-7-17)23-22(27)18-8-11-21(26)24(14-18)13-16-4-3-5-20(12-16)25(28)29/h3-12,14-15H,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKOSFLXUXLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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